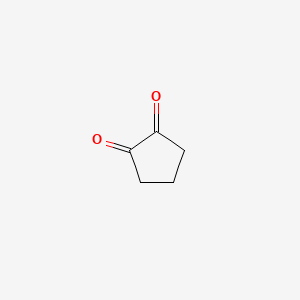

1,2-Cyclopentanedione

CAS No.: 3008-40-0

Cat. No.: VC3828803

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3008-40-0 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | cyclopentane-1,2-dione |

| Standard InChI | InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2 |

| Standard InChI Key | XZDMGEBEHZDGES-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C(=O)C1 |

| Canonical SMILES | C1CCCC(=O)C(=O)CC1 |

Introduction

Chemical Identity and Structural Characteristics

1,2-Cyclopentanedione (CAS 3008-40-0) is systematically named cyclopentane-1,2-dione, with alternative identifiers including 13494-08-1 and EINECS 236-812-9 for its 3-ethyl derivative . The core structure consists of a cyclopentane ring with ketone groups at positions 1 and 2, creating a planar configuration that facilitates keto-enol tautomerism. X-ray crystallography studies reveal bond lengths of 1.21 Å for the carbonyl groups and 1.54 Å for adjacent C-C bonds, consistent with typical diketone geometries .

Tautomeric Equilibrium

Synthetic Methodologies

Industrial production of 1,2-cyclopentanedione derivatives employs catalytic oxidation strategies, as detailed in patent CN104177230A . The optimized two-step process involves:

Epoxidation of Cyclopentene

Cyclopentene undergoes epoxidation using hydrogen peroxide (H₂O₂) in the presence of Fe-Cu catalysts (49:8 mass ratio) and KCl co-catalysts at 35-45°C . This step achieves 95-96% conversion to cyclopentene oxide within 4-6 hours, with catalyst loadings maintained at 1.0-1.5% relative to substrate mass.

Hydrolytic Ring Opening

The epoxide intermediate undergoes acid-catalyzed hydrolysis using solid proton acids (e.g., Amberlyst-15) at 70-90°C for 80-110 hours . This step converts cyclopentene oxide to 1,2-cyclopentanediol, which subsequent oxidation reactions can further process into the diketone.

Table 1: Optimization Parameters for 1,2-Cyclopentanedione Synthesis

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Reaction Temperature | 35-45°C | 40°C | 96 |

| H₂O₂:Substrate Ratio | 3.5:1 - 4.5:1 | 4:1 | 95.3 |

| Hydrolysis Duration | 80-110 hours | 100 hours | 90 |

| Catalyst Loading | 1.0-1.9% (w/w) | 1.5% | 96 |

Data adapted from synthetic protocols in patent CN104177230A .

Toxicological Profile

Comprehensive safety assessments using the BlueScreen HC assay evaluated both genotoxic and cytotoxic potentials . Key findings include:

Genotoxicity Testing

-

Without metabolic activation: Negative for genotoxicity (relative cell density >80%)

-

With metabolic activation: Negative for genotoxicity, positive for cytotoxicity at ≥500 μg/mL

Mutagenicity Screening

Ames tests using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli WP2uvrA showed no significant increase in revertant colonies at concentrations ≤5000 μg/plate . These results confirm the compound’s suitability for pharmaceutical intermediates and fragrance applications.

| Endpoint | Result | Concentration Tested |

|---|---|---|

| Genotoxicity | Negative | ≤5000 μg/mL |

| Cytotoxicity | Positive (≥500 μg/mL) | 500-5000 μg/mL |

| Mutagenicity | Negative | ≤5000 μg/plate |

Data derived from BlueScreen and Ames test results .

Industrial and Pharmaceutical Applications

The compound’s bifunctional reactivity enables diverse applications:

Chemical Intermediate

1,2-Cyclopentanedione serves as a precursor for 1,2-cyclopentanediol production, with annual global demand exceeding 500 metric tons for polymer plasticizers and specialty solvents . Its ability to undergo aldol condensations makes it valuable in synthesizing cyclic ketone derivatives for fragrances.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume